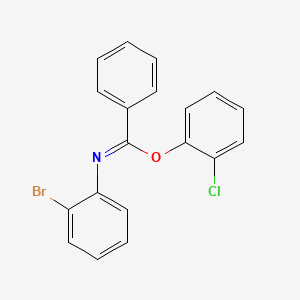
2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate is an organic compound that belongs to the class of aromatic imidates This compound is characterized by the presence of a chlorophenyl group, a bromophenyl group, and a benzenecarboximidate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate typically involves the reaction of 2-chlorophenyl isocyanate with 2-bromophenylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with electrophiles such as halogens or nitro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used. Reactions are often conducted in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and amino derivatives.
Electrophilic Aromatic Substitution: Products include halogenated and nitro derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. It may be used as an intermediate in the synthesis of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorophenyl N-(4-bromophenyl)benzenecarboximidate
- 2-Chlorophenyl N-(2-chlorophenyl)benzenecarboximidate
- 2-Bromophenyl N-(2-chlorophenyl)benzenecarboximidate
Uniqueness
2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
111869-66-0 |
|---|---|
Fórmula molecular |
C19H13BrClNO |
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
(2-chlorophenyl) N-(2-bromophenyl)benzenecarboximidate |
InChI |
InChI=1S/C19H13BrClNO/c20-15-10-4-6-12-17(15)22-19(14-8-2-1-3-9-14)23-18-13-7-5-11-16(18)21/h1-13H |
Clave InChI |
KWEZTOJNGRRCJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2Br)OC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


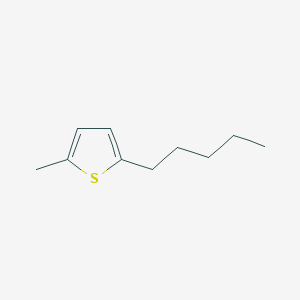
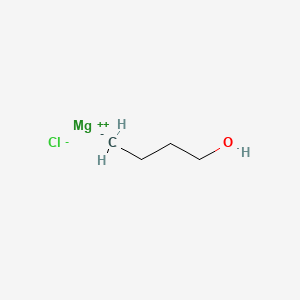

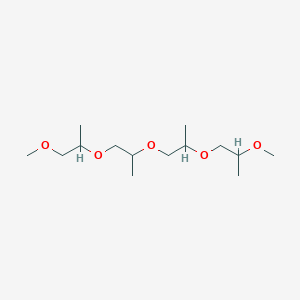
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)

![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
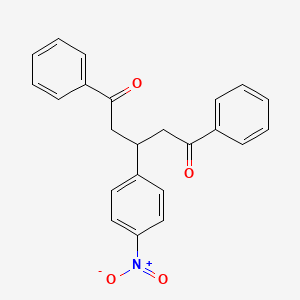
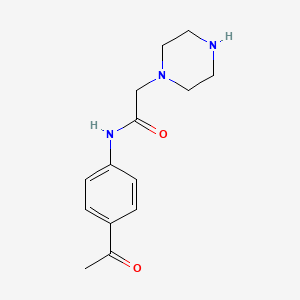
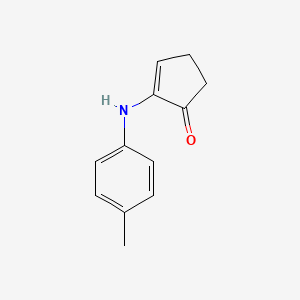
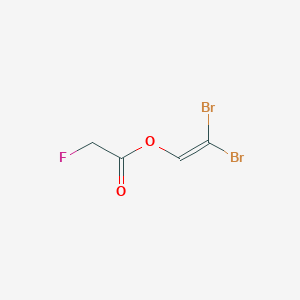
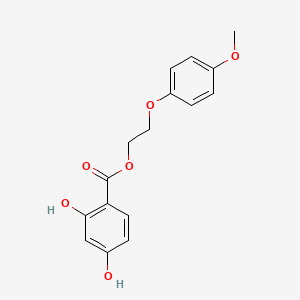
![2-[(2-Chloroanilino)methyl]cyclohexan-1-one](/img/structure/B14306908.png)

